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Compound of Interest

Methyl 3,4-diamino-2-
Compound Name:
methoxybenzoate

Cat. No.: B048756

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1):
A Versatile Scaffolding Intermediate in Contemporary Drug Discovery

Abstract

Methyl 3,4-diamino-2-methoxybenzoate, identified by CAS number 538372-37-1, is a highly
functionalized aromatic compound of significant interest to the pharmaceutical and chemical
research sectors. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety
constrained by methoxy and methyl ester groups, positions it as a valuable and versatile
building block for the synthesis of complex heterocyclic systems. This guide provides a
comprehensive technical overview of this compound, intended for researchers, medicinal
chemists, and drug development professionals. We will explore its physicochemical properties,
propose a rational synthetic pathway with detailed mechanistic insights, and delve into its
critical applications as a scaffold in the design of targeted therapeutics, particularly kinase
inhibitors. The document is structured to provide not just data, but a field-proven perspective on
the strategic utilization of this key intermediate.

Compound Identification and Physicochemical
Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in synthesis and research. This section consolidates the key identifiers and
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physicochemical data for Methyl 3,4-diamino-2-methoxybenzoate.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several nomenclature and registry systems,
ensuring unambiguous recognition in global databases and literature.

Identifier Value Source

CAS Number 538372-37-1 [11[2][3]
methyl 3,4-diamino-2-

IUPAC Name [1]
methoxybenzoate

Molecular Formula CoH12N203 [1112][3]

Molecular Weight 196.20 g/mol [11[3]

, COC1=C(C=CC(=CIN)N)C(=

Canonical SMILES [11[3]
0)ocC
RWEQERJJIDQFUDV-

InChl Key [1]

UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical properties of the compound dictate its handling, reaction conditions, and
purification strategies. While extensive experimental data is not widely published, a
combination of predicted and available data provides a working profile.

Property Value Notes

Physical State Solid (Predicted) Based on related structures.
Boiling Point 408.6 £ 40.0 °C Predicted value.[4]

Density 1.258 + 0.06 g/cm?3 Predicted value.[4]
Monoisotopic Mass 196.08479225 Da Computed by PubChem.[1]
Predicted XlogP 0.4 A measure of lipophilicity.[1]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b048756?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://www.chemicalbook.com/ChemicalProductProperty_US_CB51046165.aspx
https://www.appchemical.com/products/538372-37-1?cate_name=Chemistry&cate2_name=undefined&cate_id=1&cate2_id=undefined&pro_name=Methyl%203,4-diamino-2-methoxybenzoate&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://www.chemicalbook.com/ChemicalProductProperty_US_CB51046165.aspx
https://www.appchemical.com/products/538372-37-1?cate_name=Chemistry&cate2_name=undefined&cate_id=1&cate2_id=undefined&pro_name=Methyl%203,4-diamino-2-methoxybenzoate&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://www.appchemical.com/products/538372-37-1?cate_name=Chemistry&cate2_name=undefined&cate_id=1&cate2_id=undefined&pro_name=Methyl%203,4-diamino-2-methoxybenzoate&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://www.appchemical.com/products/538372-37-1?cate_name=Chemistry&cate2_name=undefined&cate_id=1&cate2_id=undefined&pro_name=Methyl%203,4-diamino-2-methoxybenzoate&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://m.chemicalbook.com/ProductChemicalPropertiesCB51046165_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB51046165_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3_4-diamino-2-methoxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile: Experimental spectra for Methyl 3,4-diamino-2-methoxybenzoate are
not readily available in public repositories. However, its structure allows for a confident
prediction of its key spectroscopic features:

e 1H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the
aromatic region. The methoxy (-OCHs) and ester (-COOCHSs) groups would each produce
sharp singlets in the upfield region (typically ~3.8-4.0 ppm). The two amine (-NHz) groups
would present as broad singlets, the chemical shift of which would be dependent on solvent
and concentration.

e 13C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the
ester would be the most downfield signal (~166 ppm). Aromatic carbons would resonate in
the typical 110-150 ppm range, with those bonded to oxygen and nitrogen showing
characteristic shifts. The two methoxy carbons would appear upfield (~52-60 ppm).

» IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups
(~3300-3500 cm~1), C=0 stretching from the ester group (~1700-1725 cm~1), C-O stretching
from the ether and ester linkages, and C=C stretching from the aromatic ring.

e Mass Spectrometry: The predicted monoisotopic mass is 196.0848 Da.[5] Electrospray
ionization (ESI) would likely show a prominent [M+H]* ion at m/z 197.0921.

Synthesis and Mechanistic Considerations

While this compound is commercially available from various suppliers, understanding its
synthesis is crucial for process development and cost-benefit analysis. A plausible and efficient
synthetic route can be designed starting from a readily available precursor.

Proposed Synthetic Workflow

A logical approach involves the nitration of a substituted benzoic acid followed by a selective
reduction. This multi-step process leverages standard, well-understood organic
transformations.

HNOs, H2S0a
Nitration

Fe / NHaCl or Hz, Pd/C ) -
A (Reduction) =E/Iethyl 3,4—d|am|no-2-meth0xybenzoat3

@Iethyl 2-methoxy-3-nitrobenzoate Methyl 2-methoxy-3,4-d|n|tr0benzoateJ (CAS 538372-37-1)
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Caption: Proposed two-step synthesis of Methyl 3,4-diamino-2-methoxybenzoate.

Step-by-Step Experimental Protocol

Step 1: Dinitration of Methyl 2-methoxy-3-nitrobenzoate

» To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add Methyl 2-methoxy-3-
nitrobenzoate.

e Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining
the temperature below 10 °C.

 After the addition is complete, allow the reaction to stir at room temperature for several
hours, monitoring progress by TLC.

e Pour the reaction mixture carefully onto crushed ice, causing the dinitrated product to
precipitate.

« Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Insight: The methoxy group is an ortho-, para-director. In the starting material, the
position ortho to the methoxy group is blocked, and the position para is occupied by the nitro
group. The second nitration is therefore directed to the available ortho position (C4), facilitated
by the electron-donating nature of the methoxy group.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate
o Suspend the dinitrated intermediate in a solvent such as ethanol or ethyl acetate.

e Add a reducing agent. A common and effective choice is iron powder with ammonium
chloride in aqueous ethanol, or catalytic hydrogenation using Palladium on carbon (Pd/C)
under a hydrogen atmosphere.

o Heat the mixture to reflux (for Fe/NH4Cl) or stir under Hz pressure (for Pd/C) until the
reaction is complete (monitored by TLC).
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e If using iron, filter the hot solution to remove iron salts. If using Pd/C, filter through celite to
remove the catalyst.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate
gradient) or recrystallization to yield pure Methyl 3,4-diamino-2-methoxybenzoate.

Trustworthiness & Validation: This reduction protocol is self-validating. The disappearance of
the nitro starting material and the appearance of a more polar product on a TLC plate provides
a real-time reaction check. The final product's identity and purity would be confirmed by the
spectroscopic methods outlined in Section 1.2, ensuring the desired transformation has
occurred.

Applications in Medicinal Chemistry and Drug
Discovery

The true value of Methyl 3,4-diamino-2-methoxybenzoate lies in its utility as a scaffold for
building molecules with therapeutic potential. The ortho-phenylenediamine core is a privileged
substructure in medicinal chemistry.

A Gateway to Biologically Active Heterocycles

The adjacent amine groups are poised for cyclization reactions with a variety of dielectrophiles
to form fused heterocyclic systems. This makes the compound a key starting material for
libraries of potential drug candidates.
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Caption: Elaboration of the core scaffold into diverse, biologically relevant heterocycles.

Case Study: Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors feature a
heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of
Methyl 3,4-diamino-2-methoxybenzoate is particularly well-suited for this purpose.

TRK Inhibitors: The neurotrophic receptor tyrosine kinases (TRKs) are targets in various
cancers. The development of next-generation pan-TRK inhibitors often involves complex
heterocyclic scaffolds that can be derived from ortho-phenylenediamine precursors.[6]

EGFR Inhibitors: Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is

based on a quinazoline core.[7][8] The synthesis of such quinazolines can be accomplished
from appropriately substituted aminobenzoates, highlighting the utility of this compound class
in accessing established pharmacophores.[7][8]

G9a Inhibitors: In the field of epigenetics, inhibitors of the G9a histone methyltransferase,
such as BIX-01294, are based on a quinazoline scaffold, further demonstrating the broad
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applicability of heterocycles derived from ortho-diamino aromatics.[9]

The methoxy group at the 2-position provides a crucial steric and electronic handle. It can
orient substituents towards or away from key binding regions within an enzyme's active site,
serving as a "linchpin” for optimizing potency and selectivity.

Other Reported Applications

Beyond kinase inhibition, Methyl 3,4-diamino-2-methoxybenzoate has been cited as a
reactant in the synthesis of DNA-binding oligomers, indicating its utility in the field of chemical
biology and diagnostics.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a
hazard assessment can be made based on its functional groups and data from closely related
chemicals.

e Hazard Assessment: Aromatic amines can be skin and respiratory sensitizers. The
compound is classified as causing skin irritation, serious eye irritation, and potential
respiratory irritation.[11]

o Recommended Handling:

Use in a well-ventilated area or a chemical fume hood.

[¢]

[e]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety
glasses with side shields, and a lab coat.[11]

[e]

Avoid breathing dust.[11]

(¢]

Wash hands thoroughly after handling.

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away
from oxidizing agents.

Conclusion
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Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1) is more than just a chemical
intermediate; it is an enabling tool for innovation in drug discovery. Its densely functionalized
structure provides a robust and versatile platform for accessing a wide range of high-value
heterocyclic scaffolds. The strategic placement of its diamino, methoxy, and ester functionalities
makes it an ideal starting point for constructing targeted libraries against critical disease
targets, most notably protein kinases. By understanding its properties, synthesis, and reactivity,
researchers can fully leverage this powerful building block to accelerate the development of
novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number-538372-37-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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